molecular formula C5H11NO2 B177394 (R)-2-(Dimethylamino)propanoic acid CAS No. 157431-09-9

(R)-2-(Dimethylamino)propanoic acid

Cat. No. B177394
M. Wt: 117.15 g/mol
InChI Key: QCYOIFVBYZNUNW-SCSAIBSYSA-N
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Description

“®-2-(Dimethylamino)propanoic acid” is a chemical compound with the CAS Number: 157431-09-9 . It has a molecular weight of 117.15 and its IUPAC name is (2R)-2-(dimethylamino)propanoic acid . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of a similar compound, 3-(dimethylamino)propanoic acid, was described in a study . The process involved the addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct. Then, 3-(dimethylamino)propanoic acid was oxidized with hydrogen peroxide to obtain 3-(dimethylamino)propanoic acid oxide .


Molecular Structure Analysis

The molecular structure of “®-2-(Dimethylamino)propanoic acid” is represented by the linear formula C5H11NO2 . The InChI code for this compound is 1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1 .


Physical And Chemical Properties Analysis

“®-2-(Dimethylamino)propanoic acid” is a solid substance . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

  • Transdermal Permeation Enhancer : DDAIP has been studied for its potential as a transdermal permeation enhancer. It was found to be highly effective, broad-spectrum, biodegradable, and reversible, making it a promising candidate for future research in enhancing skin absorption of drugs (Novotný et al., 2009).

  • Synthesis and Properties of Water-Soluble Resins : Research has focused on the synthesis and properties of water-soluble resins having tertiary amine oxide side substituents, derived from 3-(dimethylamino)propanoic acid. These resins exhibit unique thermal behaviors and solubility changes, making them suitable for applications in thermal laser imaging (An et al., 2015).

  • Use in Chemical Engineering : Studies have been conducted on the performance of CO2 absorption into aqueous solutions of 1-Dimethylamino-2-propanol (1DMA2P), demonstrating its potential application in gas separation processes. These studies provide valuable data for designing systems controlled by mass transfer (Cao et al., 2019).

  • Magnetic and Structural Properties in Chemistry : (R)-2-(Dimethylamino)propanoic acid has been used to synthesize hexanuclear Fe(III) complexes, which were studied for their structural and magnetic properties. This research contributes to our understanding of the synthesis and behavior of metal complexes (Sañudo et al., 2011).

  • Photopolymerization Processes : This compound has been utilized in studies focusing on photopolymerization processes, particularly in examining the role of multivalent atom-containing amines in free radical photopolymerization under air. Such research aids in the development of new materials and processes in polymer chemistry (El-Roz et al., 2010).

Safety And Hazards

The safety information for “®-2-(Dimethylamino)propanoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “®-2-(Dimethylamino)propanoic acid” are not available, research into related compounds suggests potential applications. For instance, a water-soluble resin synthesized using 3-(dimethylamino)propanoic acid was found to be potentially useful in chemical-free thermal laser imaging applications .

properties

IUPAC Name

(2R)-2-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYOIFVBYZNUNW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Dimethylamino)propanoic acid

CAS RN

157431-09-9
Record name (2R)-2-(dimethylamino)propanoic acid
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